molecular formula C12H16 B13940266 Benzene, (1,3-dimethyl-3-butenyl)- CAS No. 56851-51-5

Benzene, (1,3-dimethyl-3-butenyl)-

Cat. No.: B13940266
CAS No.: 56851-51-5
M. Wt: 160.25 g/mol
InChI Key: YFXZXGKNNUQNOO-UHFFFAOYSA-N
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Description

. It is a derivative of benzene, where a 1,3-dimethyl-3-butenyl group is attached to the benzene ring. This compound is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1,3-dimethyl-3-butenyl)- typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1,3-dimethyl-3-butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of Benzene, (1,3-dimethyl-3-butenyl)- can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and improved safety. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzene, (1,3-dimethyl-3-butenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzene, (1,3-dimethyl-3-butenyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, (1,3-dimethyl-3-butenyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s benzene ring undergoes substitution reactions where electrophiles replace hydrogen atoms on the ring. This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .

Comparison with Similar Compounds

Uniqueness: Benzene, (1,3-dimethyl-3-butenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various chemical syntheses and applications .

Properties

CAS No.

56851-51-5

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

4-methylpent-4-en-2-ylbenzene

InChI

InChI=1S/C12H16/c1-10(2)9-11(3)12-7-5-4-6-8-12/h4-8,11H,1,9H2,2-3H3

InChI Key

YFXZXGKNNUQNOO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=C)C)C1=CC=CC=C1

Origin of Product

United States

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